
De(2,3-dihydroxy) Nadolol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"De(2,3-dihydroxy) Nadolol Hydrochloride" is a derivative of Nadolol, a β-adrenergic receptor blocking agent used clinically for treating hypertension and angina pectoris. It contains three asymmetric carbons, resulting in multiple enantiomers due to the chiral centers in its structure. This complexity requires detailed scientific exploration to understand its synthesis, structure, and properties fully.
Synthesis Analysis
The synthesis of complex molecules like Nadolol and its derivatives involves multi-step organic reactions. Each step must be optimized for yield and selectivity, especially when dealing with chiral centers that dictate the molecule's biological activity. While specific synthesis steps for "this compound" were not detailed, methodologies for the separation of Nadolol diastereoisomers highlight the intricacies involved in synthesizing such compounds (Matsutera, Nobuhara, & Nakanishi, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" can be elucidated using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the conformation of the molecule. Studies on similar compounds provide insights into how structural elements, such as hydroxyl groups and chiral centers, affect the molecule's overall shape and reactivity.
Chemical Reactions and Properties
The chemical reactivity of "this compound" depends on its functional groups and molecular structure. Hydroxyl groups, for example, can participate in various chemical reactions, including oxidation and reduction processes. Enzymatic studies on related dehydrogenases illustrate how specific substrates are processed, shedding light on potential metabolic pathways (Osumi & Hashimoto, 1980).
Mechanism of Action
Mode of Action
The compound works by competitively blocking the response to beta-1 and beta-2 adrenergic stimulation . By antagonizing these receptors, it inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of heart contractions as well as the speed of relaxation and conduction .
properties
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAFMBEJASHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

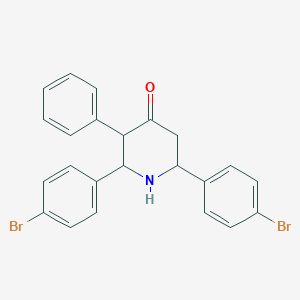
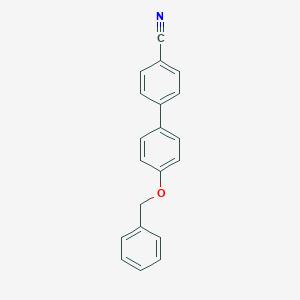
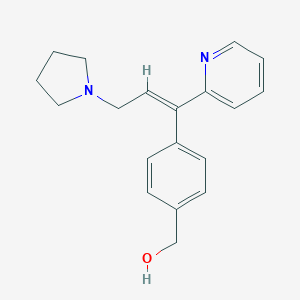
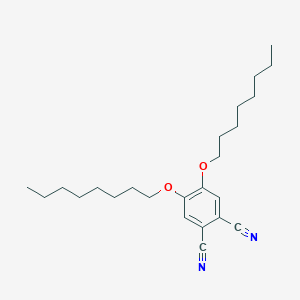
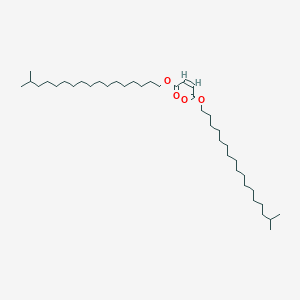



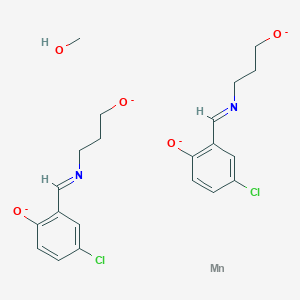
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
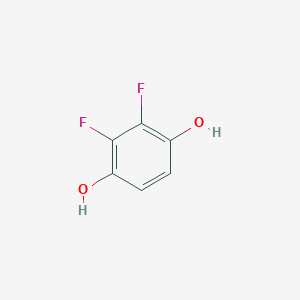
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

